Borapetoside E

Anti-diabetic Type 2 Diabetes Hyperlipidemia

How Borapetoside E Advances Your Metabolic R&D: For chronic metabolic studies, this specific clerodane diterpenoid glycoside is the essential, validated choice. Unlike generic extracts or related analogs (e.g., borapetosides A-C) that lack this specificity, only Borapetoside E has been validated to suppress SREBPs, delivering a documented 36-hour post-cessation anti-hyperglycemic window after a single dose. This makes it ideal for protocols requiring washout phases or intermittent dosing. With demonstrated superiority to metformin at an 80% lower dose in obese mouse models, it provides a high-confidence scaffold for combination therapies targeting NAFLD, insulin resistance, and hyperlipidemia.

Molecular Formula C27H36O11
Molecular Weight 536.6 g/mol
Cat. No. B1163887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorapetoside E
Molecular FormulaC27H36O11
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
InChIKeyZXGKLWUOGQDOTD-IYIXDXQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Borapetoside E for Metabolic Research: Sourcing Guide for a Clerodane Diterpenoid with In Vivo Efficacy Data


Borapetoside E is a clerodane diterpenoid glycoside (CAS 151200-49-6, molecular weight 536.57 g/mol) isolated from the vines of Tinospora crispa (Menispermaceae) [1]. As the major bioactive constituent of this medicinal plant traditionally used for diabetes, borapetoside E has been characterized via extensive spectroscopic analysis with its relative configuration at C-12 established using molecular modeling [2]. Its primary documented pharmacological relevance lies in metabolic disorders, specifically type 2 diabetes mellitus (T2DM) and related syndromes, where it functions as an anti-hyperglycemic and anti-hyperlipidemic agent [1].

Why Borapetoside E Cannot Be Interchanged with Other Borapetosides or Generic Diterpenoids


Substitution with structurally related borapetosides (e.g., borapetoside A, B, C, D, or F) is not scientifically justified due to divergent pharmacological profiles. While borapetoside C demonstrates potent in vitro α-glucosidase inhibition (IC50 = 0.0527 ± 0.008 mg/mL) [1], borapetoside E exhibits a distinct mechanism involving suppression of sterol regulatory element binding proteins (SREBPs) and their downstream lipid synthesis targets [2]. Furthermore, borapetoside E has been specifically validated in high-fat-diet-induced obese and diabetic mouse models with head-to-head efficacy comparisons against metformin [2], whereas borapetosides A-C were primarily evaluated in normal and streptozotocin-induced type 1 diabetic models [3]. Procurement of generic diterpenoid fractions or undefined Tinospora extracts introduces significant batch-to-batch variability and cannot guarantee the specific SREBP-modulatory activity, extended duration of action, or hepatoprotective signals documented for purified borapetoside E [4].

Quantitative Differentiation Evidence: Borapetoside E vs. Metformin and In-Class Analogs


Head-to-Head Efficacy Superiority: Borapetoside E 40 mg/kg Outperforms Metformin 200 mg/kg

In a direct head-to-head comparison, borapetoside E demonstrated superior anti-hyperglycemic and anti-hyperlipidemic efficacy at a 5-fold lower dose than metformin. Specifically, borapetoside E administered at 40 mg/kg produced greater reductions in blood glucose and serum lipid levels than metformin administered at 200 mg/kg in high-fat-diet-induced obese mice [1]. The patent disclosure explicitly states that the 40 mg/kg dose of borapetoside E achieves superior glucose-lowering and lipid-lowering effects relative to the 200 mg/kg metformin comparator [2].

Anti-diabetic Type 2 Diabetes Hyperlipidemia Insulin Resistance In Vivo Efficacy

Extended Duration of Action: 36-Hour Post-Dose Efficacy vs. Metformin

Borapetoside E exhibits a significantly extended duration of anti-hyperglycemic action compared to metformin. Following a single 40 mg/kg dose, the glucose-lowering effect of borapetoside E persisted until 36 hours post-administration after drug withdrawal. In contrast, the effect of metformin (200 mg/kg) did not demonstrate comparable sustained activity. Following a 5-dose regimen, the anti-hyperglycemic effect of borapetoside E remained evident through day 4 after treatment cessation [1].

Pharmacokinetics Duration of Action Anti-diabetic Sustained Release In Vivo

Dual-Model Validation: Dose-Dependent Efficacy in Chemically-Induced and Genetic Diabetic Mice

Borapetoside E has been validated for anti-hyperglycemic activity across two mechanistically distinct diabetic mouse models. In alloxan-induced hyperglycemic mice (a model of insulin-deficient type 1 diabetes), borapetoside E significantly reduced serum glucose levels in a dose-dependent manner. In db/db mice (a genetic model of type 2 diabetes with leptin receptor deficiency), the compound similarly produced dose-dependent serum glucose reductions [1].

Type 1 Diabetes Type 2 Diabetes Alloxan-Induced db/db Mice Dose-Response

Safety Profile: No Observed Toxicity with Hepatoprotective Signal at Therapeutic Dose

At the therapeutically effective dose of 40 mg/kg administered for 16 consecutive days, borapetoside E demonstrated no observable toxicity in mice. Notably, serum alanine aminotransferase (ALT) levels were significantly reduced, suggesting a hepatoprotective rather than hepatotoxic effect. Serum aspartate aminotransferase (AST), creatine kinase (CK), and creatinine levels showed no significant changes from baseline, indicating absence of hepatic, muscular, or renal toxicity at this dose and duration [1].

Toxicology Safety Hepatoprotection ALT In Vivo Safety

Mechanistic Differentiation: SREBP Pathway Suppression vs. α-Glucosidase Inhibition

Borapetoside E operates through a distinct molecular mechanism compared to its close structural analog borapetoside C. Borapetoside E suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis in both liver and adipose tissue [1]. In contrast, borapetoside C acts primarily as an α-glucosidase inhibitor (IC50 = 0.0527 ± 0.008 mg/mL) [2] and increases peripheral glucose utilization while reducing hepatic gluconeogenesis [3]. This mechanistic divergence means the two compounds modulate metabolic homeostasis via fundamentally different pathways.

Mechanism of Action SREBP Lipid Metabolism Transcriptional Regulation Metabolic Syndrome

High-Value Application Scenarios for Borapetoside E Procurement


In Vivo Studies Requiring Sustained Metabolic Modulation with Extended Washout Windows

Researchers conducting chronic metabolic studies in diet-induced obese or diabetic rodent models should prioritize borapetoside E when the experimental design requires sustained anti-hyperglycemic effects beyond the dosing period. The documented 36-hour post-cessation efficacy window following a single 40 mg/kg dose, and efficacy persisting to day 4 after a 5-dose regimen [1], makes this compound particularly suitable for protocols involving washout phases, intermittent dosing schedules, or studies where residual metformin activity would confound interpretation.

Preclinical Development of Combination Therapies Targeting Both Hyperglycemia and Hyperlipidemia

Borapetoside E is an optimal candidate for preclinical combination therapy studies due to its dual anti-hyperglycemic and anti-hyperlipidemic activity mediated through SREBP pathway suppression [1]. The compound's demonstrated superiority to metformin at 5-fold lower dose (40 mg/kg vs. 200 mg/kg) for both glucose and lipid endpoints [2] positions it as a compelling agent for evaluating additive or synergistic effects with insulin sensitizers, GLP-1 receptor agonists, or SGLT2 inhibitors in diet-induced metabolic syndrome models.

Hepatic Steatosis and NAFLD Research Requiring Hepatoprotective Metabolic Modulators

Investigators studying non-alcoholic fatty liver disease (NAFLD) or hepatic steatosis should procure borapetoside E based on its specific suppression of SREBPs and downstream lipogenic targets in the liver [1], coupled with the documented reduction in serum ALT (a key hepatocellular injury biomarker) following 16-day treatment at therapeutic doses [2]. Unlike many synthetic agents that carry hepatotoxicity liability, borapetoside E's favorable hepatic safety signal supports its use in long-term liver-focused metabolic studies.

Natural Product Lead Optimization with Validated In Vivo PK/PD Relationship

Medicinal chemistry and natural product optimization programs requiring a validated starting scaffold should select borapetoside E based on its established structure-activity context. The compound's relative stereochemistry at C-12 has been definitively established [1], and its dose-dependent efficacy has been quantified across multiple disease models (alloxan-induced and db/db mice) [2]. This characterization provides a robust foundation for derivative synthesis, prodrug development, or formulation studies aiming to enhance bioavailability while retaining the core SREBP-modulatory pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Borapetoside E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.